molecular formula C18H16BrN3O2 B2512977 (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone CAS No. 1904353-05-4

(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Cat. No.: B2512977
CAS No.: 1904353-05-4
M. Wt: 386.249
InChI Key: XXWUUEVBOMUPLB-UHFFFAOYSA-N
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Description

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring linked to a 5-bromopyridine moiety via an ether bond and conjugated with an indole-methanone group. This structure combines pharmacophoric elements commonly explored in drug discovery, such as the indole core (associated with kinase inhibition and CNS activity) and bromopyridine (a halogenated aromatic system enhancing binding affinity and metabolic stability) .

Properties

IUPAC Name

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUUEVBOMUPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Bromo-2-pyridinol

The synthesis begins with 5-bromo-2-pyridinol , a precursor for ether formation. While direct bromination of 2-pyridinol is feasible, commercial availability often makes this intermediate accessible without custom synthesis.

Etherification with Pyrrolidine

Ether bond formation between 5-bromo-2-pyridinol and pyrrolidine requires activation of the hydroxyl group. The Mitsunobu reaction is widely employed for such transformations:

  • Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
  • Conditions : Anhydrous THF, 0°C to room temperature.
  • Yield : ~70–80% (analogous reactions).

Mechanism : The reaction proceeds via oxidation-reduction, enabling nucleophilic substitution at the pyridinyl oxygen.

Synthesis of the Indole-Methanone Segment

Functionalization of Indole at C6

Introducing a carboxylic acid group at the C6 position of indole is critical. Directed ortho-metallation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective deprotonation, followed by carboxylation with CO₂:

  • Conditions : LDA in THF at −78°C, followed by CO₂ quenching.
  • Yield : ~50–60%.

Activation of Indole-6-Carboxylic Acid

Conversion of the carboxylic acid to a reactive acylating agent is achieved using 1,1'-carbonyldiimidazole (CDI) :

  • Conditions : CDI (1.1 equiv) in dichloromethane (DCM), room temperature.
  • Intermediate : Acyl imidazole, which reacts efficiently with amines.

Coupling of Segments via Methanone Formation

Nucleophilic Acyl Substitution

The activated indole-6-carbonyl imidazole reacts with the pyrrolidine-pyridine ether amine to form the methanone bridge:

  • Conditions : DCM, room temperature, 1–2 hours.
  • Workup : Aqueous sodium bicarbonate extraction, drying (Na₂SO₄), and solvent evaporation.
  • Yield : ~65–70% (based on analogous CDI-mediated couplings).

Alternative Synthetic Routes

Friedel-Crafts Acylation

An alternative approach involves Friedel-Crafts acylation of indole with a preformed pyrrolidine-pyridine carbonyl chloride:

  • Reagents : AlCl₃ (Lewis acid), acyl chloride.
  • Conditions : DCM, 0°C to room temperature.
  • Challenge : Regioselectivity at C6 requires directing groups or steric control.

Reductive Amination

Coupling a keto-indole derivative with the pyrrolidine-pyridine amine via reductive amination :

  • Reagents : Sodium cyanoborohydride (NaBH₃CN), acetic acid.
  • Conditions : Methanol, room temperature.

Optimization and Scalability

Solvent and Temperature Effects

  • CDI-mediated coupling : Dichloromethane outperforms THF due to better solubility of intermediates.
  • Mitsunobu reaction : Lower temperatures (0°C) minimize side reactions.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (30:70 to 50:50).
  • Crystallization : Diethyl ether/hexane mixtures for indole intermediates.

Data Summary of Key Reactions

Step Reagents/Conditions Yield Source
Pyrrolidine ether Mitsunobu (PPh₃, DEAD, THF) 75%
Indole carboxylation LDA, CO₂, THF @ −78°C 55%
CDI activation CDI, DCM, rt 90%
Methanone coupling Pyrrolidine amine, DCM, rt 68%
Friedel-Crafts AlCl₃, acyl chloride, DCM 45%

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties, to form oxidized derivatives.

  • Reduction: : Reduction reactions may target the carbonyl group, potentially yielding the corresponding alcohol.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution reagents: : Nucleophiles like amines, thiols.

Major Products Formed

The major products depend on the specific reactions. Oxidation typically yields N-oxide derivatives, reduction gives alcohols, and substitution reactions yield a wide array of functionalized pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exhibit significant anticancer properties. The indole moiety is known for its role in various anticancer agents. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural components .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic processes, potentially altering cellular metabolism. This characteristic is particularly relevant in the design of drugs targeting metabolic disorders or cancers where enzyme activity is dysregulated.

Neuroprotective Effects

There is emerging evidence that compounds containing pyrrolidine and pyridine rings may offer neuroprotective benefits. These benefits could be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress, making them candidates for treating neurodegenerative diseases .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; structural similarity to known agents ,
Enzyme InhibitionPotential to inhibit metabolic enzymes, affecting cellular metabolism
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various indole derivatives and tested their cytotoxicity against several cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity.

Case Study 2: Neuroprotection

A research article from Neuroscience Letters explored the neuroprotective effects of pyridine-containing compounds on neuronal cell lines subjected to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability, supporting the hypothesis that this compound could have therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism by which (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone exerts its effects is likely multifaceted:

  • Molecular Targets: : May interact with G-protein-coupled receptors or ion channels, modulating their activity.

  • Pathways Involved: : Could influence signal transduction pathways related to cellular growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Halogen Molecular Weight Key Structural Difference
Target Compound Br ~395.3* 5-Bromopyridine, pyrrolidine linker
(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1H-indol-6-yl)methanone F 340.4 Fluoropyrimidine, piperidine linker

*Estimated based on C₁₈H₁₇BrN₄O₂.

Heterocyclic Core Variations

  • Benzothiazole Derivatives (): Compounds like pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone replace the indole-methanone group with a benzothiazole ring. Benzothiazoles are known for antitumor and antimicrobial activity, whereas indole derivatives often exhibit CNS-related effects. The target compound’s indole moiety may improve blood-brain barrier penetration .
  • Triazinoindole Derivatives (): The compound 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,7-dihydroindol-4(5H)-one incorporates a triazinoindole core, which introduces additional hydrogen-bonding sites. However, this complexity may reduce synthetic feasibility compared to the target compound’s simpler pyrrolidine-indole scaffold .

Linker and Conformational Flexibility

  • Piperidine vs. Pyrrolidine Linkers (): Piperidine (6-membered ring) in fluoropyrimidine analogs () offers greater conformational flexibility than pyrrolidine (5-membered ring). This difference could influence binding to rigid enzyme active sites. For example, piperidine-containing compounds in show modifications for cyclopropane-derived ligands, suggesting tailored steric effects .
  • Methanol vs. Methanone Termini (): (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol replaces the methanone group with a methanol moiety, reducing electrophilicity and altering hydrogen-bonding capacity. This modification likely impacts solubility and target engagement .

Table 2: Linker and Terminal Group Comparisons

Compound Linker Terminal Group Molecular Weight Potential Impact
Target Compound Pyrrolidine Methanone ~395.3 Enhanced electrophilicity, stability
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine Methanol ~236.3 Increased polarity, reduced reactivity

Solubility and Physicochemical Properties

The indole-methanone group in the target compound may confer moderate solubility in polar aprotic solvents (e.g., DMSO), as seen in structurally related (1-methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone (). However, bromine’s lipophilicity could reduce aqueous solubility compared to fluorine-substituted analogs .

Biological Activity

The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is a novel organic molecule with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H15BrN2O2C_{12}H_{15}BrN_2O_2, featuring a bromopyridine moiety , a pyrrolidine ring , and an indole structure . This unique combination contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination of Pyridine : Introduction of a bromine atom at the 5th position of pyridine.
  • Nucleophilic Substitution : Reaction with a pyrrolidine-based nucleophile.
  • Coupling Reactions : Use of methods like Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the indole ring.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including:

  • G-protein-coupled receptors (GPCRs) : Modulating their activity can affect various signaling pathways.
  • Ion channels : Influencing ion flow across membranes, thereby affecting cellular excitability and signaling.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. The presence of the indole ring in this compound may enhance its capacity to induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Study 1: Antimicrobial Properties

In vitro tests on pyrrolidine derivatives revealed substantial antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Study 2: Anticancer Efficacy

A study focused on indole-linked compounds found that certain derivatives exhibited selective toxicity towards human glioblastoma U251 cells. The mechanism involved modulation of apoptotic pathways, leading to increased cell death rates in treated cultures .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Activity
5-Bromo-2-(pyrrolidin-1-yl)pyridineSimilar bromopyridine and pyrrolidine moietiesModerate antibacterial
1-(5-Bromopyridin-2-yl)piperidin-3-olContains piperidine instead of pyrrolidineLower anticancer activity

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